molecular formula C18H18N2O3 B4615203 N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B4615203
M. Wt: 310.3 g/mol
InChI Key: YCTKEVDNKZNXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes an acetamidophenyl group and a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves multiple steps. One common method includes the initial formation of the benzopyran ring followed by the introduction of the acetamidophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the Suzuki–Miyaura coupling reaction is frequently employed in the synthesis of such compounds, utilizing boron reagents and palladium catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industrially, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include N-(4-acetamidophenyl)-Indomethacin amide and N-(4-acetamidophenyl)sulfamoyl chloride. These compounds share structural similarities but differ in their functional groups and specific applications .

Uniqueness: What sets N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide apart is its unique combination of the acetamidophenyl group and the benzopyran ring

Properties

IUPAC Name

N-(4-acetamidophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTKEVDNKZNXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-Acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.